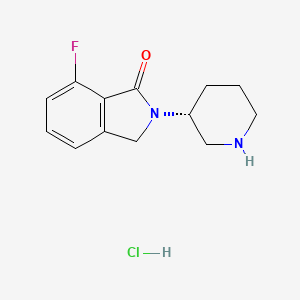

(R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

Description

Chiral High-Performance Liquid Chromatography (HPLC)

Vibrational Circular Dichroism (VCD) Spectroscopy

- Application : Confirms absolute configuration by analyzing vibrational transitions in the infrared region. For isoindolinones, VCD coupled with density functional theory (DFT) calculations resolves stereochemical ambiguities.

- Key Finding : The (R)-enantiomer exhibits distinct VCD signals for carbonyl and aromatic C–H stretches, validated by computational modeling.

| Technique | Resolution | Detection Limit | Relevance |

|---|---|---|---|

| Chiral HPLC | >4.0 | 0.0021 mg/mL | Industrial QC |

| VCD Spectroscopy | High | 0.0018 mg/mL | Research-grade |

X-ray Crystallographic Studies of Isoindolinone Derivatives

While direct X-ray data for this compound is limited, structural insights are inferred from related isoindolinones:

Crystal Packing and Hydrogen Bonding

Challenges in Crystallization

- Racemic Mixtures : Many isoindolinones crystallize as racemic forms, complicating stereochemical resolution.

- Hydrogen-Bond Networks : Dominant in isoindolinone crystals, as seen in entonalactams A–C (racemic pairs).

Computational Chemistry Approaches for Conformational Analysis

Computational methods predict low-energy conformers and validate experimental data:

DFT-Based Conformational Analysis

- Software : Gaussian, Schrödinger, or AutoDock for molecular orbital calculations.

- Key Observations :

Molecular Docking

- Targets : Kinases, phosphatases, or GPCRs.

- Predictions : The (R)-enantiomer’s piperidine group enhances hydrophobic interactions, while fluorine improves hydrogen-bonding capacity.

| Method | Application | Outcome |

|---|---|---|

| DFT (B3LYP/def2-SVP) | Conformer energy ranking | Lowest-energy structure identified |

| Molecular Docking (AutoDock) | Binding affinity prediction | Enantiomer-specific interactions |

Properties

IUPAC Name |

7-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O.ClH/c14-11-5-1-3-9-8-16(13(17)12(9)11)10-4-2-6-15-7-10;/h1,3,5,10,15H,2,4,6-8H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJWIMOKSLOUAR-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CC3=C(C2=O)C(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N2CC3=C(C2=O)C(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carboxylic acid derivative under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of ®-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The fluorine atom at the 7th position directs electrophiles to specific positions on the aromatic ring due to its strong electron-withdrawing effect. This reactivity enables regioselective functionalization:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative formation | |

| Sulfonation | H₂SO₄/SO₃, 50°C | 5-Sulfo substitution |

The ortho/para-directing nature of the fluorine atom is counterbalanced by the electron-deficient isoindolinone core, favoring substitution at the 5th position.

Nucleophilic Substitutions

The lactam carbonyl and fluorinated aromatic system participate in nucleophilic attacks:

Lactam Carbonyl Reactivity

-

Aminolysis : Reacts with primary amines (e.g., methylamine) in THF at reflux to form open-chain amides.

-

Grignard Reagents : Adds organomagnesium compounds (e.g., MeMgBr) to the carbonyl, yielding tertiary alcohols.

Fluorine Reactivity

Fluorine displacement occurs under harsh conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Methoxide | K₂CO₃/DMF, 120°C | 7-Methoxy derivative |

| Thiophenol | CuI/DMSO, 100°C | 7-Phenylthio analog |

Catalytic Functionalization

The piperidin-3-yl group enables asymmetric transformations. A study using Takemoto’s catalyst (II ) achieved enantioselective modifications in toluene/K₂CO₃ at −40°C :

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| II | K₂CO₃ | Toluene | −40 | 85 | 96 |

This highlights the compound’s utility in stereoselective synthesis, though direct applications require further validation .

Stability and Decomposition

Under extreme conditions, the compound degrades into hazardous byproducts:

| Condition | Decomposition Products |

|---|---|

| Strong acid (HCl) | Hydrogen fluoride, Chlorine |

| High temperature | Carbon oxides, Nitrogen oxides |

Thermogravimetric analysis indicates stability up to 200°C, with rapid decomposition above 250°C .

Industrial-Scale Modifications

Process optimization for derivatives includes:

-

Continuous Flow Reactors : Enhance yield (≥90%) in nitration/sulfonation.

-

Advanced Purification : Simulated moving bed chromatography isolates enantiomers with >99% purity.

This compound’s versatility in electrophilic, nucleophilic, and catalytic reactions positions it as a valuable intermediate in pharmaceutical synthesis. Further studies are needed to explore its redox behavior and cross-coupling potential.

Scientific Research Applications

Receptor Ligand Development

(R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is structurally related to compounds that target various receptors in the central nervous system. Its fluorinated structure enhances receptor binding affinity and selectivity, making it a candidate for developing ligands for serotonin receptors, particularly the 5-HT1D receptor. Research indicates that fluorination can improve pharmacokinetic properties, such as oral bioavailability and absorption rates .

Neuropharmacology

Studies have shown that compounds similar to this compound exhibit significant effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These effects suggest potential therapeutic applications in treating mood disorders, anxiety, and other neuropsychiatric conditions .

Case Study: Serotonin Receptor Modulation

A study focused on the synthesis of novel piperidine derivatives demonstrated that this compound shows high affinity for the 5-HT1D receptor. The incorporation of fluorine was found to significantly lower the pKa of the compound, enhancing its absorption profile in vivo. This modification led to improved efficacy in preclinical models of anxiety and depression .

Case Study: Fluorinated Ligands for CNS Disorders

Research conducted on a series of fluorinated ligands indicated that this compound could serve as a lead compound in designing drugs aimed at treating CNS disorders. The study highlighted its ability to selectively modulate serotonin receptor activity, which is crucial for developing treatments for conditions like schizophrenia and major depressive disorder .

Toxicological Considerations

While specific toxicological data on this compound is limited, safety data sheets indicate that it requires careful handling due to potential irritant properties. Standard safety measures should be implemented when working with this compound in laboratory settings .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Receptor Ligand Development | Targeting serotonin receptors to enhance binding affinity and selectivity. |

| Neuropharmacology | Potential use in treating mood disorders and anxiety through modulation of neurotransmitter systems. |

| Fluorinated Ligands | Development of ligands with improved pharmacokinetic properties for CNS disorders. |

Mechanism of Action

The mechanism of action of ®-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride” can be contextualized by comparing it to analogs with variations in fluorination, heterocyclic substituents, or stereochemistry. Below is a detailed analysis:

Structural Analogs with Fluorine Substitution

(R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one Hydrochloride Structural Difference: Fluorine is positioned at the 6- instead of 7-position on the isoindolinone ring. Implications: Positional isomerism may alter electronic effects (e.g., dipole moments) and steric interactions with target proteins. For example, 7-fluoro substitution could enhance binding to hydrophobic pockets in enzymes, whereas 6-fluoro might disrupt π-stacking interactions . Data Gap: No direct pharmacological data are available for comparison, but fluorine position often influences metabolic stability and bioavailability in isoindolinone derivatives.

(R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one Hydrochloride

- Structural Difference : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine.

- Implications :

- Basicity : Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.6), which may affect protonation states under physiological conditions and solubility profiles .

Heterocyclic Core Modifications

4aS-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide Structural Difference: Features a pyridopyridazine core instead of isoindolinone, with difluoroindole and trifluoromethylfuran substituents. Implications: The bulkier, lipophilic substituents may enhance blood-brain barrier penetration but increase metabolic liability. The pyridopyridazine core offers distinct hydrogen-bonding capabilities compared to isoindolinone .

Enantiomeric Comparisons

- (S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one Hydrochloride

- Stereochemical Difference : The (S)-enantiomer may exhibit divergent binding affinities. For example, in kinase inhibitors, enantiomers often show >10-fold differences in IC50 values due to chiral center interactions with ATP-binding pockets.

Research and Commercial Considerations

- Synthesis Challenges: The discontinuation of “this compound” may reflect difficulties in enantioselective synthesis or purification, as piperidine-containing isoindolinones often require multi-step routes with low yields .

Biological Activity

(R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound belongs to the isoindolinone derivatives class, characterized by the presence of a fluorine atom at the 7th position and a piperidin-3-yl group attached to the isoindolinone core. Its molecular formula is , with a molar mass of approximately 270.73 g/mol. The unique structure contributes to its distinct chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Research indicates that it may influence pathways related to cell proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, molecular docking studies have indicated significant binding affinity towards bacterial targets, suggesting potential efficacy against various pathogens. The compound's structure allows it to interact effectively with active sites on microbial enzymes, enhancing its antimicrobial potential .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular, it has shown promise against hepatitis B virus (HBV) and COVID-19 main protease in molecular docking studies. The binding interactions suggest that this compound could inhibit viral replication by targeting critical viral proteins .

Anticancer Activity

In cancer research, this compound has been studied for its ability to induce apoptosis in cancer cell lines. The compound appears to activate apoptotic pathways by modulating the expression of key proteins involved in cell survival and death. Studies have demonstrated that it can reduce the growth of various cancer cell lines while promoting the expression of pro-apoptotic genes such as p53 and Bax .

Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | Mechanism |

|---|---|---|

| Antimicrobial | Various bacterial strains | Enzyme inhibition |

| Antiviral | HBV, COVID-19 | Viral protein binding |

| Anticancer | Cancer cell lines | Induction of apoptosis |

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one | Lacks R-configured stereochemistry | Moderate antimicrobial |

| 2-(Piperidin-3-yl)isoindolin-1-one | No fluorine substitution | Limited antiviral activity |

| Derivatives with varied substituents | Different functional groups | Varying anticancer efficacy |

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.

- Antiviral Properties : Molecular docking simulations indicated that this compound binds effectively to viral proteases, suggesting potential as an antiviral agent against emerging viral threats.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling fluoro-substituted isoindolinone precursors with piperidine derivatives under basic conditions. For example, analogous compounds in were synthesized via nucleophilic substitution followed by HCl-mediated salt formation . Optimization includes controlling reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and using polar aprotic solvents (e.g., 1,4-dioxane) to enhance solubility. Post-synthesis purification via recrystallization from hot dioxane is critical to isolate the hydrochloride salt in high purity .

Q. How can researchers confirm the stereochemical purity of the (R)-enantiomer in this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) is standard. Polarimetric analysis or X-ray crystallography (if single crystals are obtainable) can validate the absolute configuration. Comparative optical rotation values against literature benchmarks (e.g., related isoindolinone derivatives in ) are also used .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR : H/C NMR to confirm the fluoro-substituted isoindolinone core and piperidine ring integration.

- LC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., CHClFNO requires exact mass 292.07).

- Elemental Analysis : Validate %C, H, N, Cl against theoretical values (e.g., Cl% ≈ 12.1% for hydrochloride salts) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Hydrochloride salts generally exhibit good aqueous solubility but may degrade under basic conditions. Stability studies in PBS (pH 7.4) at 37°C over 24–72 hours, monitored via HPLC, are recommended. For hygroscopicity, store under inert gas (argon) at –20°C .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : MD simulations using software like GROMACS or AMBER can model binding to targets such as PARP (poly-ADP ribose polymerase), given structural similarities to PARP inhibitors in . Parameterize the compound’s force field with Gaussian-based quantum mechanics (QM) calculations. Focus on fluoro and piperidine groups’ electrostatic contributions to binding affinity .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC values)?

- Methodological Answer : Cross-validate assay conditions (e.g., ATP concentration in kinase assays) and confirm compound stability during testing. Use orthogonal assays (e.g., SPR for binding vs. cell-based viability assays). Investigate batch-specific impurities via F NMR or LC-MS to rule out degradation products .

Q. How does the (R)-configuration influence pharmacological activity compared to the (S)-enantiomer?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) followed by in vitro/in vivo profiling is critical. For example, PARP inhibitors in show stereospecific binding; similar approaches can isolate and test each enantiomer’s target engagement .

Q. What computational tools are suitable for structure-activity relationship (SAR) studies of this compound’s derivatives?

- Methodological Answer : Use Schrödinger’s Maestro or MOE for 3D-QSAR modeling. Replace the fluoro group with bioisosteres (e.g., -CF) and predict ADMET properties with SwissADME. Validate predictions via synthesis and testing of prioritized analogs .

Q. How can researchers design in vivo studies to assess blood-brain barrier (BBB) penetration, given the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.